(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid
Overview
Description
(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H6FNO3 and its molecular weight is 147.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Combinatorial Synthesis
(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid is utilized in combinatorial chemistry for the synthesis of diverse molecular libraries. A study demonstrated the solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, highlighting the compound's versatility in generating a variety of acylamino derivatives for potential biological applications (Črt Malavašič et al., 2007).
Aurora Kinase Inhibition
This compound has been investigated for its potential in cancer treatment due to its role as an aurora kinase inhibitor. Specific derivatives have been explored for their utility in inhibiting aurora A kinase, an enzyme implicated in cell cycle regulation and cancer progression (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Bicyclic Systems
The compound serves as a precursor in the synthesis of novel bicyclic systems containing 1,2,4-oxadiazole rings. This demonstrates its utility in constructing complex molecular architectures with potential for diverse biological activities (Y. Kharchenko et al., 2008).
Anticancer and Antimicrobial Activity
Derivatives of this compound have shown promising anticancer and antimicrobial activities. A study synthesized azole, diazole, and hydrazone moieties bearing derivatives, revealing significant activity against A549 cancer cells and multidrug-resistant Staphylococcus aureus strains (Karolina Kairytė et al., 2022).
Fluorescence Origin in Carbon Dots
Research on carbon dots has identified derivatives of 5-oxopyrrolidine-2-carboxylic acid as key components contributing to fluorescence. This underscores the compound's relevance in materials science and the development of fluorescent markers or sensors (Lei Shi et al., 2016).
Mechanism of Action
Target of Action
The primary target of (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid is the enzyme 6-oxocamphor hydrolase . This enzyme is found in Rhodococcus sp., a type of bacteria .
Mode of Action
The compound interacts with its target, the 6-oxocamphor hydrolase, by catalyzing the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction . This results in the production of the optically active (2R,4S)-beta-campholinic acid .
Biochemical Pathways
It’s known that the compound plays a role in the metabolism of certain organic compounds known as iridoids and derivatives . These are monoterpenes containing a skeleton structurally characterized by the presence of a cylopentane fused to a pyran .
Pharmacokinetics
It’s known that the absorption, distribution, metabolism, and excretion (adme) properties of similar compounds can vary widely .
Result of Action
The result of the compound’s action is the production of the optically active (2R,4S)-beta-campholinic acid . This compound could potentially have various applications in the field of organic chemistry.
Properties
IUPAC Name |
(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO3/c6-2-1-3(5(9)10)7-4(2)8/h2-3H,1H2,(H,7,8)(H,9,10)/t2-,3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTWBMODBIAMTC-HRFVKAFMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N[C@@H]1C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.